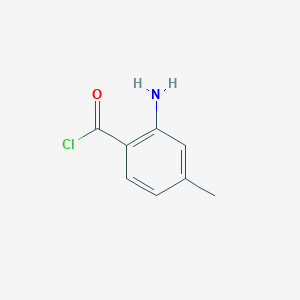

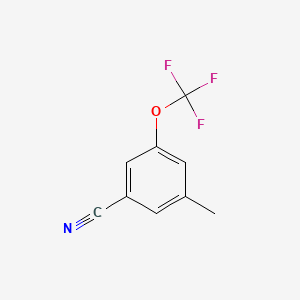

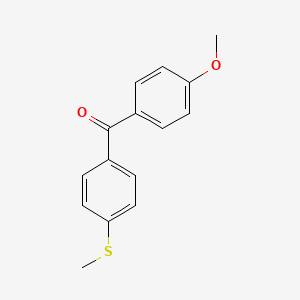

![molecular formula C7H6N2O B1321447 Furo[2,3-B]pyridin-5-amine CAS No. 34668-30-9](/img/structure/B1321447.png)

Furo[2,3-B]pyridin-5-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furo[2,3-b]pyridin-5-amines and related compounds has been explored through various methodologies. One approach involves the conversion of 3,5-dibromopyridine into an intermediate, which is then formylated and further functionalized using palladium-catalyzed Suzuki-Miyaura cross-coupling . Another method starts from readily available materials to access 2,3-disubstituted furo[2,3-b]pyridines, with the introduction of ester, amide, and ketone groups at the 2-position and various aryl and alkyl groups at the 3-position . A one-step synthesis of 4H-furo[3,4-b]pyrans has also been reported, which can be transformed into difuro[3,4-b:3',4'-e]pyridine . Additionally, a concise strategy for synthesizing 2,3-substituted furo[2,3-b]pyridines via heterocyclization of pyridine-N-oxide derivatives has been described, with subsequent exploration of the chemical reactivity space of these compounds . A gram-scale synthesis of furo[2,3-b]pyridines with functional handles for cross-coupling reactions has been optimized, highlighting the growing interest in these compounds for medicinal chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized furo[2,3-b]pyridin-5-amines and their analogues have been confirmed using various spectroscopic techniques. For instance, the structures of novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines were confirmed by NMR, infrared, mass spectrometry data, and elemental analysis . Similarly, the structures of new heterocyclic systems, such as pyrido[2',3':5,4]thieno(furo)[3,2-d]oxazines and their pyrimidine derivatives, were also confirmed using these techniques .

Chemical Reactions Analysis

The furo[2,3-b]pyridine core has been utilized in various chemical reactions. For example, the reactivity of the pyridine moiety has been explored through C-H amination and borylation reactions . The furo[3,2-b]pyridine motif has also been used as a central pharmacophore in kinase inhibitors, with selective inhibitors of protein kinases CLK and HIPK being synthesized . Additionally, the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones has been achieved through amination or hydrazination followed by acid hydrolysis and heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[2,3-b]pyridin-5-amines and related compounds are influenced by their functional groups and substitution patterns. For instance, the introduction of various substituents at specific positions on the furo[2,3-b]pyridine core can significantly affect their inhibitory activity against Ser/Thr kinases, as demonstrated by compound 35, which showed potent inhibition with an IC50 value of 49 nM specific to CLK1 . The stability of the furopyridine core under basic conditions and its reactivity with hydrazine to generate a new pyridine-dihydropyrazolone scaffold have also been noted .

Wissenschaftliche Forschungsanwendungen

1. CDK2 Inhibitor in Cancer Research

- Application Summary: Furo[2,3-B]pyridin-5-amine derivatives have been used in the design and synthesis of CDK2 inhibitors. CDK2 is a protein kinase involved in regulating the cell cycle, and its inhibition can prevent the proliferation of cancer cells .

3. Asymmetric Synthesis of Furo[2,3-b]pyrrole Derivatives

- Application Summary: Furo[2,3-B]pyridin-5-amine has been used in the asymmetric synthesis of furo[2,3-b]pyrrole derivatives .

- Methods of Application: The synthesis process involves the use of simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .

- Results or Outcomes: The process results in the production of furo[2,3-b]pyrrole derivatives. The performance of the 9-anthracenyl-substituted BINOL-derived phosphoric acid catalyst was found to be exceptional .

4. Inhibitor of Protein Kinases

- Application Summary: Furo[2,3-B]pyridin-5-amine derivatives have been used as inhibitors of protein kinases .

- Methods of Application: The compounds were synthesized and tested for their inhibitory activity against protein kinases .

- Results or Outcomes: The compounds were found to inhibit protein kinases, which are essential enzymes .

5. Antiproliferative Activity Against Tumor Cell Lines

- Application Summary: Furo[2,3-B]pyridin-5-amine derivatives have shown potent antiproliferative activity against multiple tumor cell lines .

- Methods of Application: The compounds were synthesized and tested for their antiproliferative activity against various tumor cell lines .

- Results or Outcomes: The compound 8l displayed potent antiproliferative activity against multiple tumor cell lines, especially MV4-11 (IC 50 = 0.55 nM), while showing weak cytotoxicity against the normal lung fibroblast cell line .

6. Inhibitor of Bromo and Extra Terminal Domain (BET) Proteins

- Application Summary: Furo[2,3-B]pyridin-5-amine derivatives have been used as inhibitors of Bromo and Extra Terminal Domain (BET) proteins .

- Methods of Application: The compounds were synthesized and tested for their inhibitory activity against BET proteins .

- Results or Outcomes: The compounds were found to inhibit BET proteins, which are essential enzymes .

Safety And Hazards

Zukünftige Richtungen

Furo[2,3-B]pyridin-5-amine and its derivatives have shown promise in various fields, particularly in medicinal chemistry. For instance, they have been used as kinase inhibitors and have shown potential as anti-cancer and anti-microbial agents . Future research may focus on exploring these properties further and developing new derivatives with enhanced biological activities.

Eigenschaften

IUPAC Name |

furo[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEXTUHKYSUKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618487 | |

| Record name | Furo[2,3-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-B]pyridin-5-amine | |

CAS RN |

34668-30-9 | |

| Record name | Furo[2,3-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

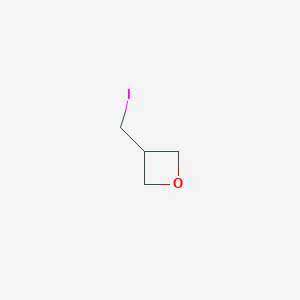

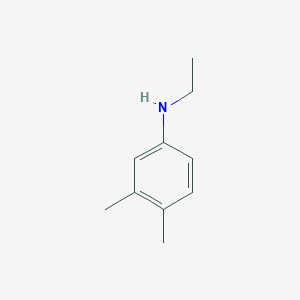

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

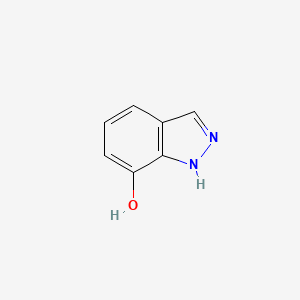

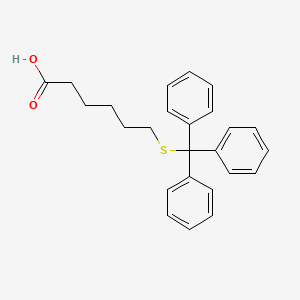

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)